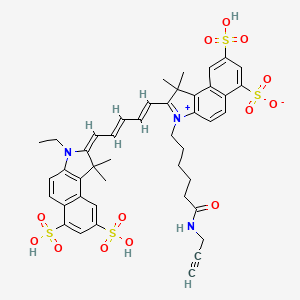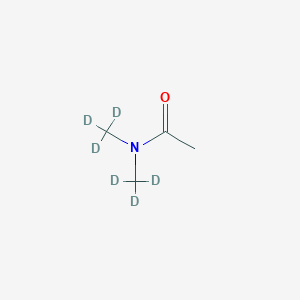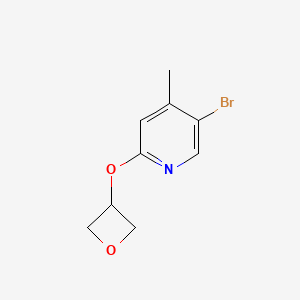![molecular formula C8H5BrN2O2 B1459322 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid CAS No. 800401-52-9](/img/structure/B1459322.png)
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
説明
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance and its molecular weight is 241.04 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2cc(Br)cnc2[nH]1 . Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 241.04 and its empirical formula is C8H5BrN2O2 .科学的研究の応用
Synthesis of Heterocycles
- A notable application of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid is in the synthesis of various heterocycles. For instance, Alekseyev et al. (2015) developed a method for synthesizing hard-to-reach heterocycles containing this framework through Fischer indole cyclization in polyphosphoric acid. This method is valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents, showcasing the versatility of this compound in creating diverse heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial Activity
- Some derivatives of this compound exhibit antibacterial activity. For example, Toja et al. (1986) synthesized a series of carboxylic acids derived from this compound, one of which demonstrated in vitro antibacterial properties. This indicates potential applications in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Intermediate in Synthesis of Insecticides
- Niu Wen-bo (2011) highlighted its role as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, including bromination and hydrolysis, underscoring the chemical's significance in producing agriculturally important compounds (Niu Wen-bo, 2011).
Organometallic Complex Formation
- The compound has been utilized in the formation of organometallic complexes with potential anticancer properties. Stepanenko et al. (2011) synthesized organometallic complexes using 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, demonstrating its application in developing novel therapeutic agents (Stepanenko, Novak, Mühlgassner, et al., 2011).
Crystal Structure Analysis
- Anuradha et al. (2014) conducted a study on the crystal structure of a derivative of this compound. Their work provides insights into the molecular and crystal structures, which are crucial for understanding the chemical's behavior and potential applications in various fields (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMLLVBNKAZHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



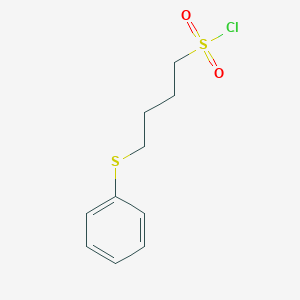
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
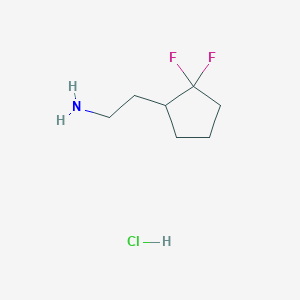
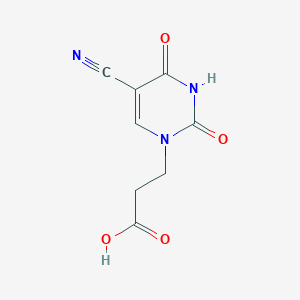

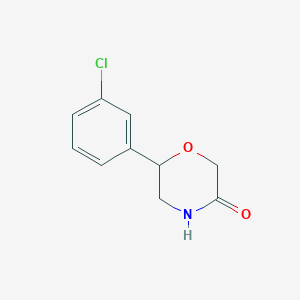

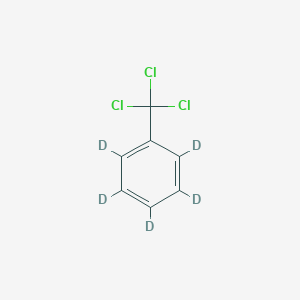
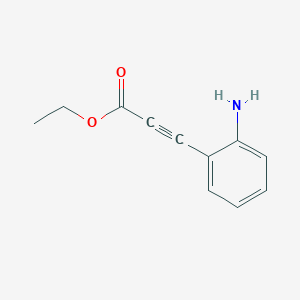
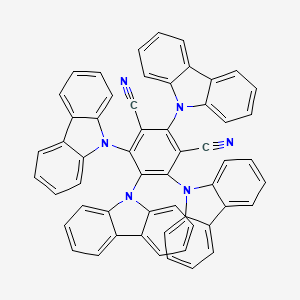
![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)
